Cas no 1223-07-0 (4-Nitrophenyl a-L-Arabinopyranoside)

4-Nitrophenyl a-L-Arabinopyranoside structure
1223-07-0 structure
Product name:4-Nitrophenyl a-L-Arabinopyranoside
CAS No:1223-07-0
MF:C11H13NO7
MW:271.223423719406
CID:41101
PubChem ID:644162

4-Nitrophenyl a-L-Arabinopyranoside Chemical and Physical Properties

Names and Identifiers

    • 4-Nitrophenyl alpha-L-arabinopyranoside
    • 4-Nitrophenyl α-L-arabinopyranoside
    • (2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
    • 4-Nitrophenyl-alpha-L-arabinopyranoside
    • p-Nitrophenyl alpha-L-arabinopyranoside
    • Q27162342
    • P-NITROPHENYL
    • alpha-L-Arabinopyranoside, 4-nitrophenyl (9CI)
    • MFCD00151486
    • Arabinopyranoside, p-nitrophenyl (7CI)
    • 4-Nitrophenyl I+/--L-arabinopyranoside
    • SCHEMBL2290896
    • 4-NITROPHENYL A-L-ARABINOPYRANOSIDE
    • A-L-ARABINOPYRANOSIDE
    • a-L-Arabinopyranoside,4-nitrophenyl
    • AKOS015907849
    • 4-Nitrophenyl alpha -L-arabinopyranoside
    • CHEBI:90133
    • Arabinopyranoside, p-nitrophenyl, alpha-L- (8CI)
    • 4-nitrophenyl alpha-L-arabinoside
    • alpha-L-arabinopyranoside, 4-nitrophenyl
    • A51029
    • CS-0142157
    • HY-134429
    • 1223-07-0
    • 4-Nitrophenyl
    • (2S,3R,4S,5S)-2-(4-nitrophenoxy)-tetrahydro-2H-pyran-3,4,5-triol
    • p-4-nitrophenyl alpha-L-arabinoside
    • AKOS015855505
    • W-200005
    • DTXSID50349315
    • MLJYKRYCCUGBBV-MMWGEVLESA-N
    • (2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol
    • 4-Nitrophenyl a-L-Arabinopyranoside
    • MDL: N166589
    • Inchi: InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1
    • InChI Key: MLJYKRYCCUGBBV-MMWGEVLESA-N
    • SMILES: C1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 271.06900
  • Monoisotopic Mass: 271.069202
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 125
  • XLogP3: -0.3

Experimental Properties

  • Density: 1.597
  • Melting Point: 205°C
  • Boiling Point: 523.2°Cat760mmHg
  • Flash Point: 270.2°C
  • Refractive Index: 1.654
  • PSA: 124.97000
  • LogP: -0.06420

4-Nitrophenyl a-L-Arabinopyranoside Security Information

  • WGK Germany:3
  • Storage Condition:20°C
  • HazardClass:IRRITANT

4-Nitrophenyl a-L-Arabinopyranoside Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
EN06879-0.5 g
4-Nitrophenyl a-L-arabinopyranoside
1223-07-0
0.5 g
$95.29 2023-01-05
Chemenu
CM100356-1g
a-L-Arabinopyranoside,4-nitrophenyl
1223-07-0 95%
1g
$755 2021-06-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29390-100mg
(2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol
1223-07-0
100mg
¥628.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N29390-500mg
(2S,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol
1223-07-0
500mg
¥1548.0 2021-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-216986-1 g
4-Nitrophenyl α-L-arabinopyranoside,
1223-07-0
1g
¥2,106.00 2023-07-11
Aaron
AR0017RV-100mg
α-L-Arabinopyranoside, 4-nitrophenyl
1223-07-0 98%
100mg
$99.00 2025-01-21
A2B Chem LLC
AA55631-1g
(2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
1223-07-0 98%
1g
$577.00 2024-04-20
abcr
AB167699-5g
4-Nitrophenyl-alpha-L-arabinopyranoside; .
1223-07-0
5g
€864.50 2025-02-20
abcr
AB167699-2g
4-Nitrophenyl-alpha-L-arabinopyranoside; .
1223-07-0
2g
€529.60 2025-02-20
Ambeed
A484374-1g
(2S,3R,4S,5S)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol
1223-07-0 98%
1g
$412.0 2024-04-25

4-Nitrophenyl a-L-Arabinopyranoside Related Literature

  • 1. Role of the substituent at C-5 of the pyranose ring in catalysis by E. coli(lacZ)β-galactosidase
    Peter Marshall,Christopher G. Reed,Michael L. Sinnott,Ian J. L. Souchard J. Chem. Soc. Perkin Trans. 2 1977 1198

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